2-(4-Fluoro-3-methoxyphenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methoxyphenyl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluoro substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic aromatic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-(4-Fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy substituents can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
2-(4-Fluoro-3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Biological Activity
2-(4-Fluoro-3-methoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzoic acid moiety substituted with a 4-fluoro-3-methoxyphenyl group. The presence of electron-withdrawing groups such as fluorine and electron-donating groups like methoxy significantly influences its chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. Additionally, the aromatic structure facilitates π-π interactions and hydrogen bonding, enhancing its binding affinity to biological targets .
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of this compound against various bacterial strains. The compound has demonstrated significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against selected bacterial strains are summarized in Table 1:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 1 - 2 |
Enterococcus faecalis | 2 - 4 |
Bacillus subtilis | 1 - 4 |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against S. aureus, which is a major pathogen in healthcare-associated infections .
Anticancer Activity
In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including those associated with lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .
Case Studies
- Study on Lung Cancer Cells : A study reported that treatment with this compound resulted in a significant reduction in cell viability in human non-small-cell lung cancer cells. The IC50 value was found to be approximately 10 µM, indicating substantial cytotoxicity .
- Antibacterial Efficacy : In another study focusing on biofilm formation, the compound exhibited remarkable antibiofilm properties against S. aureus and E. faecalis, with MBEC values as low as 1 µg/mL, suggesting its potential use in treating biofilm-associated infections .
Safety and Toxicity
The safety profile of this compound has been evaluated in preliminary studies. It was found to have low acute toxicity in animal models; however, further investigations are necessary to assess chronic toxicity and potential side effects associated with prolonged exposure .
Properties
IUPAC Name |
2-(4-fluoro-3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-9(6-7-12(13)15)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFIPKKNMKFBQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC=C2C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683295 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261915-12-1 |
Source
|
Record name | 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.